alpha-Angelica lactone alpha-Angelica lactone α-Angelica lactone, a cyclic lactone that occurs naturally in tobacco, is generally used in tobacco flavoring.
Alpha-angelica lactone is an angelica lactone and a butenolide. It derives from a but-3-en-4-olide. It is a tautomer of a beta-angelica lactone.
Brand Name: Vulcanchem
CAS No.: 591-12-8
VCID: VC21336384
InChI: InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3
SMILES: CC1=CCC(=O)O1
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol

alpha-Angelica lactone

CAS No.: 591-12-8

Cat. No.: VC21336384

Molecular Formula: C5H6O2

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

alpha-Angelica lactone - 591-12-8

CAS No. 591-12-8
Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
IUPAC Name 5-methyl-3H-furan-2-one
Standard InChI InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3
Standard InChI Key QOTQFLOTGBBMEX-UHFFFAOYSA-N
SMILES CC1=CCC(=O)O1
Canonical SMILES CC1=CCC(=O)O1
Melting Point 18.0 °C

Chemical Identity and Basic Properties

Structural Information

Alpha-Angelica lactone (α-Angelica lactone) is chemically identified as 5-Methylfuran-2(3H)-one . This compound is recognized by several synonyms including 2(3H)-Furanone, 5-methyl-; 5-METHYL-2(3H)-FURANONE; 3-PENTEN-4-OLIDE; and 4-HYDROXY-3-PENTENOIC ACID GAMMA-LACTONE . Its chemical identity is established through the following parameters:

Table 1: Chemical Identity Parameters of Alpha-Angelica Lactone

ParameterValue
CAS Number591-12-8
Molecular FormulaC₅H₆O₂
Molecular Weight98.1 g/mol
MDL NumberMFCD00005375
RTECSLU5075000

Alpha-Angelica lactone is structurally classified as a butenolide and is functionally related to but-3-en-4-olide. It exists as a tautomer of beta-angelica lactone, indicating its chemical versatility .

Physical and Organoleptic Properties

In its pure form, alpha-Angelica lactone presents as a clear colorless to straw yellow liquid . The compound possesses distinctive organoleptic properties that contribute to its value in flavor applications:

  • Odor: Sweet, herbaceous aroma reminiscent of tobacco

  • Taste (at 100 ppm concentration): Sweet, creamy with coconut, vanilla hay, and coumarin-like nuances

These sensory characteristics make alpha-Angelica lactone particularly valuable in the flavor and fragrance industry, where it serves specific applications in oral care formulations and coffee flavoring systems .

Natural Occurrence and Sources

Food and Plant Sources

Alpha-Angelica lactone has been identified in various natural sources, primarily in plant-derived materials and food products. Its documented natural occurrence includes:

  • Licorice and honey, where it contributes to the characteristic flavor profiles

  • Grape products, likely contributing subtle flavor notes

  • White bread, potentially formed during the baking process

  • Soybean, as a minor constituent

  • Tobacco, where it occurs naturally and is also used as a flavoring agent

The presence of alpha-Angelica lactone across these diverse natural sources suggests its role as a secondary metabolite in plants and a product of food processing reactions.

Production Methods

Industrial Synthesis

The primary industrial method for producing alpha-Angelica lactone involves dry distillation of levulinic acid . This represents an important valorization pathway for levulinic acid, which can be derived from biomass, potentially positioning alpha-Angelica lactone as a bio-based chemical.

The conversion process involves a dehydration reaction with subsequent cyclization to form the lactone structure. This synthetic route is particularly significant as it presents a pathway to produce this valuable compound from renewable resources.

Biochemical and Physiological Properties

Chemopreventive Activity

Alpha-Angelica lactone demonstrates notable biochemical activity as a plant-derived cancer chemopreventive agent . Its biological effects include:

  • Enhanced synthesis of glutathione, an important cellular antioxidant

  • Increased activity of glutathione-S-transferase, a phase II detoxification enzyme

  • Elevated UDP-glucuronosyltransferase activity, which facilitates the elimination of potentially harmful substances

These biochemical activities have been observed in multiple tissues including the esophagus, stomach, intestine, and liver, suggesting a broad spectrum of potential protective effects .

Applications in Chemical Synthesis

Catalytic Applications

Recent research has identified a novel application for alpha-Angelica lactone as a catalyst in organic synthesis. A 2022 study demonstrated its effectiveness in the oxidation of pyrrolidines to lactams . The key features of this application include:

  • Efficient catalysis of the direct oxidation of N-aryl pyrrolidines to corresponding lactams

  • Utilization of molecular oxygen (O₂) as both the terminal oxidant and oxygen source

  • A two-step process mechanism involving the generation of α-amino alkyl radicals from pyrrolidines and oxygen in the presence of 4-dimethylaminopyridine (DMAP)

  • High yield reactions, achieving up to 98% yield of lactam derivatives

  • Good functional group tolerance, expanding the versatility of this synthetic method

This application showcases alpha-Angelica lactone's potential beyond its traditional uses in flavoring, positioning it as a valuable green chemistry tool for synthetic organic chemists.

Industrial Applications

Flavor and Fragrance Industry

Alpha-Angelica lactone serves important functions in the flavor and fragrance sector:

  • Used in oral care formulations to round out mint notes, providing balance to sharp mint flavors

  • Applied in coffee flavoring systems to enhance complexity and add sweet, creamy notes

  • Utilized in the reconstitution of essential oils to achieve specific sensory profiles

  • Employed in tobacco flavoring, leveraging its naturally occurring presence in tobacco

Stability in Various Formulations

The practical utility of alpha-Angelica lactone in commercial applications depends significantly on its stability across different pH environments and product matrices. The compound demonstrates variable stability:

Table 2: Stability Profile of Alpha-Angelica Lactone in Various Applications

ApplicationpHStability Rating
Fine Fragrance-Good
Fabric Softener3Fair
Antiperspirants3.5Fair
Toiletry Applications6Fair
Liquid Detergent9Fair
Soap10Fair
Powder Detergent11Fair
Bleach14Poor

This stability profile indicates that alpha-Angelica lactone maintains adequate stability across a wide pH range from acidic to moderately alkaline conditions, but degrades under strongly alkaline conditions such as those found in bleach formulations .

SupplierProduct SpecificationQuantityPrice (USD)
Sigma-Aldrich98%, FG100g$181
Sigma-Aldrich98%, FG250g$340
Sigma-Aldrich98%, FG1kg$847
Sigma-Aldrich98%10g$125
TCI Chemical>98.0%(GC)25g$58

In bulk quantities, the compound is also available from specialized manufacturers at competitive prices, with some suppliers offering it at approximately $55.00 per kilogram for 99% purity with minimum order quantities of 1kg .

Recent Research Developments

Catalytic Applications in Organic Synthesis

One of the most significant recent developments in alpha-Angelica lactone research is its application as a catalyst in organic synthesis. The 2022 study on the oxidation of pyrrolidines to lactams represents an important advancement in utilizing this compound beyond its traditional applications . This research demonstrates how alpha-Angelica lactone can facilitate environmentally friendly synthetic pathways by enabling reactions that use molecular oxygen rather than harsher oxidizing agents.

Biochemical Protective Mechanisms

Research into the chemopreventive properties of alpha-Angelica lactone continues to yield valuable insights. The compound's ability to inhibit the formation of DNA adducts from carcinogens such as benzo(alpha)pyrene establishes a mechanistic basis for its potential protective effects . This research direction may lead to new applications in preventive medicine and nutritional supplements focused on detoxification support.

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